molecular formula C8H8BrN3O B12931356 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine CAS No. 142744-36-3

6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine

Cat. No.: B12931356
CAS No.: 142744-36-3
M. Wt: 242.07 g/mol
InChI Key: TTYRUWXCCHABOW-UHFFFAOYSA-N
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Description

6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a chemical compound of interest in pharmacological and biochemical research, belonging to the imidazo[1,2-a]pyrazine derivative family. Compounds within this structural class have been studied for their relaxant effects on human airway smooth muscle, with research suggesting their mechanism may involve the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE) rather than the opening of potassium channels . Furthermore, structurally similar imidazo[1,2-a]pyrazine derivatives have demonstrated significant growth-inhibitory and apoptotic effects in human cell lines, such as the Dami megakaryocytic cell line . These apoptotic effects appear to be quantitatively linked to the compounds' cAMP-increasing ability and their phosphodiesterase-inhibitory potency, rather than an action on purinoceptors . This suggests that this compound could serve as a valuable research tool for investigating intracellular signaling pathways, enzyme inhibition, and the regulation of programmed cell death. As with related compounds, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142744-36-3

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-8-ethoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H8BrN3O/c1-2-13-8-7-10-3-4-12(7)5-6(9)11-8/h3-5H,2H2,1H3

InChI Key

TTYRUWXCCHABOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN2C1=NC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine and Its Derivatives

Classical and Contemporary Approaches to Imidazo[1,2-A]pyrazine (B1224502) Core Synthesis

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the backbone of the target compound. Its synthesis can be achieved through various strategies, primarily involving the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyrazine (B50134) ring.

Cyclocondensation Reactions of Aminopyrazines with α-Halogenocarbonyl Compounds

A classical and widely employed method for constructing the imidazo[1,2-a]pyrazine core is the Tschitschibabin (or Chichibabin) reaction, which involves the cyclocondensation of a 2-aminopyrazine (B29847) with an α-halogenocarbonyl compound. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused heterocyclic system.

The general mechanism involves the reaction of 2-aminopyrazine with a compound such as chloroacetaldehyde (B151913) or bromoacetyl bromide. nih.gov For instance, the reaction between 2-aminopyrazine and an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol (B145695) or DMF, often under reflux conditions, leads to the formation of a 2,3-disubstituted imidazo[1,2-a]pyrazine. The choice of the α-halogenocarbonyl compound directly determines the substituent at the C2 and/or C3 position of the resulting scaffold. A patent for the synthesis of the related 6-bromoimidazo[1,2-a]pyridine (B40293) describes reacting 2-amino-5-bromopyridine (B118841) with a 40% chloroacetaldehyde aqueous solution at a mild temperature of 25-50°C, highlighting a direct and efficient pathway to the core structure. sigmaaldrich.com

Multicomponent Reaction Strategies for Scaffold Construction

More contemporary and efficient approaches to the imidazo[1,2-a]pyrazine scaffold utilize multicomponent reactions (MCRs). These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity from simple starting materials in a single step. masterorganicchemistry.com

The most prominent MCR for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction. chem-station.com This is a three-component condensation involving a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. chem-station.comnih.govresearchgate.net The reaction is typically catalyzed by an acid, such as scandium triflate (Sc(OTf)₃) or iodine, and can be performed under conventional heating or accelerated using microwave irradiation. masterorganicchemistry.comnih.gov For example, the reaction of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide in the presence of a catalytic amount of iodine at room temperature can afford the corresponding 2-aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazine in good yields. masterorganicchemistry.commasterorganicchemistry.com The use of green solvents and various catalytic systems has been explored to enhance the sustainability and efficiency of this transformation. stackexchange.com

Table 1: Comparison of Catalysts and Conditions for Multicomponent Synthesis of Imidazo[1,2-a]pyrazine Scaffolds
CatalystReactantsSolventConditionsKey AdvantagesReference
Scandium Triflate (Sc(OTf)₃)2-Aminopyrazine, Aldehyde, IsonitrileDCM/MeOH or EtOHMicrowave (150°C, 10 min) or Thermal (80°C, 2h)High speed (microwave), good yields. nih.gov
Iodine (I₂)2-Aminopyrazine, Aryl Aldehyde, tert-Butyl IsocyanideNot specifiedRoom TemperatureLow cost, mild conditions, environmentally benign. masterorganicchemistry.commasterorganicchemistry.com
Perchloric acid (HClO₄)Aminoazine, Aldehyde, IsonitrileEucalyptol (green solvent)HeatingSustainable, use of a bio-based solvent. stackexchange.com

Regioselective Introduction of Substituents for 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine Synthesis

To arrive at the target molecule, this compound, specific substituents must be introduced at the C6 and C8 positions of the heterocyclic core. This requires carefully planned regioselective reactions.

Directed Bromination Strategies at C6

The introduction of a bromine atom at the C6 position of the imidazo[1,2-a]pyrazine ring is most directly achieved by starting with a pre-functionalized pyrazine. The use of 2-amino-5-bromopyrazine (B17997) as a starting material in a cyclocondensation or multicomponent reaction directly installs the bromine at the desired C6 position of the final product. This strategy circumvents the potential for poor regioselectivity that can occur when attempting to directly brominate the fused imidazo[1,2-a]pyrazine scaffold, where electrophilic attack often favors the electron-rich five-membered imidazole ring, particularly at the C3 position. nih.gov A patented synthesis for the analogous 6-bromoimidazo[1,2-a]pyridine confirms the viability of this approach by using 2-amino-5-bromopyridine as the key precursor. sigmaaldrich.com

Nucleophilic Displacement for the Ethoxy Moiety at C8

The ethoxy group at the C8 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a suitable leaving group, such as a halogen (e.g., chlorine), at the C8 position. The electron-deficient nature of the pyrazine ring in the fused system facilitates nucleophilic attack at this position. researchgate.net

The synthesis of 8-chloroimidazo[1,2-a]pyrazine (B1365105) derivatives has been reported, providing a key intermediate for this transformation. The subsequent reaction with an alkoxide serves to install the desired ethoxy group.

The reaction of an 8-chloro-6-bromoimidazo[1,2-a]pyrazine intermediate with sodium ethoxide (NaOEt) in a suitable solvent, such as ethanol or an aprotic polar solvent like DMF, results in the nucleophilic displacement of the chloride ion. chem-station.com The ethoxide ion acts as the nucleophile, attacking the electron-deficient C8 position to form a Meisenheimer-like intermediate, which then expels the chloride leaving group to yield the final product, this compound. masterorganicchemistry.com This type of SNAr reaction is a standard and effective method for the formation of aryl ethers on heteroaromatic systems. nih.gov

Alternatively, if the precursor is an 8-hydroxyimidazo[1,2-a]pyrazine, the ethoxy group can be installed via a Williamson ether synthesis. masterorganicchemistry.comresearchgate.net This would involve deprotonating the acidic 8-hydroxy group with a suitable base (e.g., sodium hydride) to form the corresponding sodium salt, which then acts as a nucleophile towards an ethylating agent like ethyl iodide or diethyl sulfate. researchgate.net

Table 2: Key Compounds Mentioned in the Article
Compound NameRole in Synthesis
This compoundTarget Molecule
2-AminopyrazineStarting material for core synthesis
α-Halogenocarbonyl Compounds (e.g., Chloroacetaldehyde)Reactant for cyclocondensation
2-Amino-5-bromopyrazinePrecursor for C6-bromination
6-Bromo-8-chloroimidazo[1,2-a]pyrazineIntermediate for C8-ethoxylation
Sodium Ethoxide (Sodium Ethanolate)Nucleophile for C8-ethoxylation
6-Bromo-8-hydroxyimidazo[1,2-a]pyrazineAlternative precursor for C8-ethoxylation
Displacement of Halogen or Other Leaving Groups at C8

The C8 position of the imidazo[1,2-a]pyrazine ring system is amenable to nucleophilic substitution, allowing for the introduction of a variety of functional groups. A common strategy involves the displacement of a halogen atom, such as chlorine or bromine, with a nucleophile.

In a related synthetic sequence for imidazo[1,2-a]pyrazine derivatives, a key dihalo intermediate can be selectively functionalized. For instance, the 8-chloro group of a 3,8-dihaloimidazopyrazine intermediate can be selectively displaced by heating with an amine. nih.gov This selectivity highlights the differential reactivity of the halogen atoms on the pyrazine ring, enabling regioselective functionalization. A similar approach can be envisioned for a 6,8-dihaloimidazo[1,2-a]pyrazine, where the C8-halogen would be displaced by an ethoxide source, such as sodium ethoxide, to yield the 8-ethoxy derivative.

Research on 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) has shown that substitution with sodium methylate leads to the selective displacement of the bromine atom at the 8-position, resulting in the formation of 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net This principle can be extended to the synthesis of the target compound, this compound, by utilizing sodium ethoxide as the nucleophile.

The following table summarizes the selective nucleophilic substitution at the C8 position of related imidazo[1,2-a]pyrazine systems.

Starting MaterialNucleophileProductReference
3-Bromo-8-chloro-imidazo[1,2-a]pyrazineAmine3-Bromo-8-amino-imidazo[1,2-a]pyrazine nih.gov
6,8-Dibromoimidazo[1,2-a]pyrazineSodium methylate6-Bromo-8-methoxyimidazo[1,2-a]pyrazine researchgate.net

Advanced Functionalization of the Imidazo[1,2-A]pyrazine Ring System

Further diversification of the this compound core can be achieved through functionalization at other positions of the heterocyclic ring.

Halogenation at C3 (e.g., Iodination, Bromination)

The C3 position of the imidazo[1,2-a]pyrazine ring is susceptible to electrophilic halogenation. This transformation is a valuable tool for introducing a handle for further cross-coupling reactions. While direct halogenation on this compound is not explicitly detailed in the provided literature, methodologies developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold are highly relevant.

For instance, a transition-metal-free method for the regioselective bromination and chlorination of imidazo[1,2-a]pyridines at the C3 position has been developed using sodium bromite (B1237846) (NaBrO₂) or sodium chlorite (B76162) (NaClO₂) as the halogen source in the presence of acetic acid. nih.govresearchgate.netrsc.org This approach offers an efficient route to 3-halo-imidazo[1,2-a]pyridines, which can then undergo further transformations like Suzuki-Miyaura reactions. nih.govresearchgate.netrsc.org It is plausible that similar conditions could be adapted for the C3-halogenation of this compound.

The following table outlines the conditions for C3-halogenation of the related imidazo[1,2-a]pyridine scaffold.

SubstrateReagentProductYieldReference
Imidazo[1,2-a]pyridineNaBrO₂, AcOH3-Bromo-imidazo[1,2-a]pyridineGood to excellent nih.govresearchgate.net
Imidazo[1,2-a]pyridineNaClO₂, AcOH3-Chloro-imidazo[1,2-a]pyridineGood to excellent nih.govresearchgate.net

Functionalization at C2 (e.g., Introduction of Aryl Substituents)

The introduction of substituents at the C2 position of the imidazo[1,2-a]pyrazine ring is a key strategy for modulating the properties of these molecules. While direct C-H functionalization at C2 can be challenging, several synthetic methods have been developed for the introduction of aryl groups at this position in the broader class of imidazo[1,2-a]pyridines and pyrazines. researchgate.netnih.gov

One common approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. For the synthesis of C2-aryl derivatives, this would typically involve the reaction of an appropriately substituted 2-aminopyrazine with a 2-bromo- or 2-chloroacetophenone. This foundational cyclization reaction establishes the C2-aryl-imidazo[1,2-a]pyrazine core.

Introduction of Diverse Chemical Moieties at C6 and C8

The C6 and C8 positions of the imidazo[1,2-a]pyrazine ring system are crucial for introducing diversity and fine-tuning the biological activity of these compounds. tsijournals.comtsijournals.com The presence of a bromine atom at the C6 position in this compound provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.

Similarly, the ethoxy group at the C8 position, while relatively stable, can potentially be cleaved to a hydroxyl group, which can then be further functionalized. As previously discussed, the C8 position is also amenable to direct nucleophilic substitution of a leaving group, allowing for the introduction of various amines and other nucleophiles. nih.govtsijournals.com

Studies on related imidazo[1,2-a]pyrazine derivatives have demonstrated the introduction of a wide range of substituents at both the C6 and C8 positions, leading to compounds with diverse pharmacological profiles. ucl.ac.uk

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the Imidazo[1,2-A]pyrazine (B1224502) Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems. youtube.comyoutube.com On the imidazo[1,2-a]pyrazine core, the presence of electron-withdrawing nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex), which would otherwise be destabilized by the disruption of aromaticity. youtube.comyoutube.com

Research has shown that the C8 position of the imidazo[1,2-a]pyrazine ring is particularly susceptible to nucleophilic attack, especially when compared to other positions on the pyrazine (B50134) ring. In di-halogenated substrates like 6,8-dibromoimidazo[1,2-a]pyrazine (B131933), nucleophilic substitution occurs selectively at the C8 position. researchgate.net

The scope of this C8 substitution is broad, accommodating a variety of nucleophiles. Studies on the analogous 8-bromo-6-methyl-imidazo[1,2-a]pyrazine system demonstrate facile substitution with both cyclic and acyclic secondary amines. tsijournals.com These reactions typically proceed under simple heating conditions without the need for a catalyst. tsijournals.com This high reactivity and broad scope make the C8 position a key site for introducing molecular diversity.

Table 1: Scope of Nucleophiles in SNAr at the C8 Position of Imidazo[1,2-a]pyrazines tsijournals.com Note: The following data is based on reactions with 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine.

NucleophileProduct Class
Morpholine8-Morpholino-imidazo[1,2-a]pyrazine
Piperidine8-Piperidinyl-imidazo[1,2-a]pyrazine
Imidazole (B134444)8-Imidazolyl-imidazo[1,2-a]pyrazine
Pyrrolidine8-Pyrrolidinyl-imidazo[1,2-a]pyrazine
Diethanolamine8-(Bis(2-hydroxyethyl)amino)imidazo[1,2-a]pyrazine
Thiol Tetrazole8-(Tetrazolylthio)imidazo[1,2-a]pyrazine

A key aspect of the chemistry of di-halogenated imidazo[1,2-a]pyrazines is the differential reactivity between the C6 and C8 positions. When 6,8-dibromoimidazo[1,2-a]pyrazine is treated with a nucleophile such as sodium methoxide, substitution occurs exclusively at the C8 position, yielding 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net The C6-bromo substituent remains intact under these conditions. This regioselectivity is crucial for synthetic strategies, as it allows for the sequential functionalization of the scaffold. The C8 position can be modified via SNAr, leaving the C6-bromo group available for subsequent transformations, such as cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated imidazo[1,2-a]pyrazines, these methods provide access to a vast array of derivatives that are inaccessible through classical methods.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with a halide, is one of the most efficient methods for C-C bond formation. nih.govresearchgate.net This reaction is highly effective for the functionalization of the 6-bromo-imidazo[1,2-a]pyrazine scaffold. The bromine atom at the C6 position serves as an excellent handle for introducing aryl or heteroaryl groups.

In a typical synthetic sequence, the more reactive C8 position might first be substituted via SNAr, after which the remaining C6-bromo group can undergo a Suzuki-Miyaura reaction. nih.gov For instance, after selective displacement of an 8-chloro group with an amine, the C3 position (if halogenated) can be functionalized using Suzuki coupling. nih.gov The versatility of the Suzuki reaction stems from the commercial availability of a wide range of boronic acids and its tolerance of diverse functional groups. nih.govmdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Imidazo[1,2-a]pyrazine Scaffold nih.gov Note: The following data is based on the coupling at the C3 position of a related imidazo[1,2-a]pyrazine.

ComponentCondition
Substrate3-Bromo-8-amino-imidazo[1,2-a]pyrazine derivative
Coupling PartnerArylboronic acid (R¹B(OH)₂)
CatalystTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base1 M Sodium Carbonate (Na₂CO₃)
Solvent1:1 Dioxane/Water
Temperature110 °C (Microwave)
Yield57–86%

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

While specific examples for 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine are not extensively detailed, the methodology is widely applied to various bromo-azaheterocycles, indicating its applicability. researchgate.netresearchgate.net The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand (such as BINAP or tBuDavePhos), and a base. researchgate.netchemspider.com This method would allow for the introduction of a wide range of primary and secondary amines at the C6 position, providing a complementary approach to the SNAr reactions that are more favorable at the C8 position. This differential reactivity allows chemists to strategically build complex molecules by choosing the appropriate coupling method for the desired position.

Electrophilic Reactions and Regioselectivity

While the pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, the fused imidazole ring in the imidazo[1,2-a]pyrazine system alters this reactivity profile. stackexchange.comechemi.com The five-membered imidazole portion of the scaffold is more electron-rich and thus more susceptible to electrophilic attack.

Theoretical and experimental studies have established that electrophilic substitution on the imidazo[1,2-a]pyrazine core occurs with high regioselectivity at the C3 position. stackexchange.comechemi.com This preference is rationalized by the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Electrophilic attack at C3 results in a resonance-stabilized intermediate where the aromaticity of the six-membered pyrazine ring is maintained. stackexchange.com In contrast, attack at the C2 position would lead to a less stable intermediate. stackexchange.comechemi.com

This inherent regioselectivity is further directed by substituents on the ring. An electron-donating group at the C8 position, such as an amino group, strongly activates the C3 position for electrophilic substitution. For example, a Vilsmeier-Haack formylation (using POCl₃/DMF) on an 8-amino-substituted imidazo[1,2-a]pyrazine derivative proceeds smoothly to yield the 3-formyl product. Similarly, regioselective bromination with N-Bromosuccinimide (NBS) also occurs at the C3 position. tsijournals.com

Quaternization and Protonation Studies

The investigation into the quaternization and protonation of this compound provides critical insights into the electronic distribution and reactivity of the imidazo[1,2-a]pyrazine core. These studies are fundamental for understanding the molecule's behavior in various chemical environments and for the design of new derivatives with specific properties. The imidazo[1,2-a]pyrazine system possesses two nitrogen atoms in the pyrazine ring (N1 and N4) and one in the imidazole ring (N7) that can potentially undergo quaternization or protonation. The regioselectivity of these reactions is highly influenced by the electronic effects of the substituents on the heterocyclic scaffold.

In the case of this compound, the electron-withdrawing nature of the bromine atom at the C6 position and the electron-donating character of the ethoxy group at the C8 position play a significant role in directing the site of electrophilic attack.

Quaternization Findings:

Research on the parent imidazo[1,2-a]pyrazine has shown that quaternization with methyl iodide leads to a mixture of N1-methyl and N7-methyl derivatives, indicating that both nitrogen atoms are susceptible to alkylation. For substituted derivatives, the regioselectivity is expected to be altered. The ethoxy group at C8, being an electron-donating group, increases the electron density of the pyrazine ring, particularly at the adjacent N7 atom. Conversely, the electron-withdrawing bromine atom at C6 decreases the electron density of the pyrazine ring, but its effect is more pronounced at positions meta to it.

Considering these substituent effects, the quaternization of this compound with an alkylating agent, such as methyl iodide, is predicted to favor the formation of the N7-alkylated product. The increased nucleophilicity of the N7 atom, due to the +M effect of the adjacent ethoxy group, makes it the more probable site of attack.

Predicted Quaternization Products of this compound
ReactantReagentPredicted Major ProductPredicted Minor ProductRationale
This compoundMethyl Iodide (CH₃I)7-Methyl-6-bromo-8-ethoxyimidazo[1,2-a]pyrazin-7-ium iodide1-Methyl-6-bromo-8-ethoxyimidazo[1,2-a]pyrazin-1-ium iodideThe electron-donating ethoxy group at C8 increases the nucleophilicity of the adjacent N7 atom, making it the preferential site for alkylation.

Protonation Studies:

Protonation studies are essential for determining the most basic site in the molecule. Similar to quaternization, the position of protonation is governed by the electronic landscape of the heterocyclic system. In acidic media, this compound is expected to be protonated at one of its nitrogen atoms.

The basicity of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring is influenced by the resonance and inductive effects of the substituents. The lone pair of electrons on the N7 atom is significantly more localized and available for protonation due to the electron-donating nature of the neighboring ethoxy group. While the N1 nitrogen is also a potential site, its basicity is comparatively reduced by the electron-withdrawing effect of the bromine atom at C6. Therefore, it is anticipated that protonation will predominantly occur at the N7 position.

Detailed analysis using techniques such as ¹H NMR spectroscopy in acidic versus neutral media would be required to definitively confirm the site of protonation. A significant downfield shift of the protons adjacent to the protonated nitrogen would be expected.

Predicted Protonation Site of this compound
CompoundAcidic MediumPredicted Site of ProtonationJustification
This compoundH⁺N7The electron-donating ethoxy group at the C8 position increases the electron density and basicity of the adjacent N7 atom, making it the most favorable site for protonation.

Further mechanistic investigations, including computational modeling and detailed spectroscopic analysis of the quaternized and protonated products, would provide a more definitive understanding of the reactivity of this compound and its derivatives.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Imidazo 1,2 a Pyrazine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of imidazo[1,2-a]pyrazine (B1224502) derivatives. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule is mapped, allowing for the confirmation of the core structure and the specific placement (regiochemistry) of substituents.

In the case of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine, ¹H NMR would be expected to show distinct signals for the protons on the imidazo[1,2-a]pyrazine core and the ethoxy group. The protons on the pyrazine (B50134) ring, influenced by the electron-withdrawing bromine atom and the electron-donating ethoxy group, would appear at specific chemical shifts. For example, in related imidazo[1,2-a]pyrazine structures, protons on the pyrazine ring typically appear in the aromatic region (δ 7.0-9.5 ppm). tsijournals.com The ethoxy group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR spectroscopy provides complementary information, identifying the chemical shift for each unique carbon atom. The carbons directly bonded to the bromine, oxygen, and nitrogen atoms would show significant shifts. For instance, in a related compound, 8-Bromo-6-methyl-2-phenylimidazo[1,2-a] pyrazine, the carbon atoms of the heterocyclic core resonate at specific ppm values, such as 110.9, 115.3, and 137.7 ppm, which are characteristic of the ring system. tsijournals.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals and confirming the connectivity between atoms, thus solidifying the proposed structure.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[1,2-a]pyrazine Derivatives This table presents data from known derivatives to illustrate the expected NMR characteristics.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine7.9 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.9 (d, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 7.3 (d, 2H, Ar-H), 2.48 (s, 3H, CH₃)19.6, 110.9, 115.3, 125.6, 128.0, 129.4, 131.8, 132.2, 137.0, 137.7, 146.8 tsijournals.com
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine8.25 (d, 2H), 8.07 (d, 2H), 8.02 (d, 1H), 7.90 (s, 1H), 7.39 (s, 1H), 6.67 (d, 1H), 2.40 (s, 3H)21.4, 109.5, 115.9, 116.3, 124.2, 125.0, 126.4, 136.8, 140.5, 143.2, 146.5, 147.1 tci-thaijo.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound (C₈H₈BrN₃O), HRMS would be used to confirm this exact molecular formula. The analysis would look for the protonated molecule, [M+H]⁺. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da (the [M+H]⁺ and [M+H+2]⁺ ions), which is a definitive signature for a monobrominated compound.

The calculated exact mass for the [M+H]⁺ ion of this compound is a critical value. The experimental value obtained from HRMS must match this theoretical value within a very narrow margin (typically <5 ppm) to confirm the molecular formula. tsijournals.comrsc.org

Table 2: HRMS Data for Representative Brominated Imidazo[1,2-a]pyrazine Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Reference
8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazineC₁₃H₁₀BrN₃288.0136288.0143 tsijournals.com
3-Bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineC₁₇H₁₇BrN₄O373.0658373.0655 tsijournals.com

Chromatographic Techniques (HPLC, LC-MS) for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any byproducts, unreacted starting materials, or isomers.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of imidazo[1,2-a]pyrazine derivatives. The compound is passed through a column under high pressure, and its retention time is measured. A pure sample will ideally show a single, sharp peak. The purity is often quantified by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, corresponding to the target compound, as well as the identification of impurities based on their mass-to-charge ratios. This technique is invaluable for monitoring reaction progress and ensuring the final product's integrity. moldb.combldpharm.com For example, in the synthesis of related compounds, HPLC and LC-MS are standard methods for validation and quality control.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

When a compound can be grown as a suitable single crystal, X-ray diffraction analysis provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the molecule.

For this compound, an X-ray crystal structure would offer irrefutable proof of its constitution. It would confirm the fusion of the imidazole (B134444) and pyrazine rings and, most importantly, verify the exact positions of the bromo and ethoxy substituents at the C6 and C8 positions, respectively. This is particularly crucial for resolving any ambiguity in regiochemical assignments that might arise from NMR data alone. The crystal structure of related imidazo[1,2-a]pyrazine inhibitors has been successfully determined, showcasing the utility of this method in confirming molecular architecture and understanding intermolecular interactions in the solid state. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations on Imidazo 1,2 a Pyrazine Scaffolds

Systematic Modification of Substituents at Key Positions (C2, C3, C6, C8) and their Impact on Functional Properties

The functional properties of imidazo[1,2-a]pyrazine (B1224502) derivatives are highly dependent on the nature and position of substituents on the core structure. Researchers have systematically modified the C2, C3, C6, and C8 positions to optimize potency, selectivity, and pharmacokinetic profiles.

C2 Position: Substitution at the C2 position often influences the compound's interaction with hydrophobic pockets in target proteins. For instance, in the development of antileishmanial agents targeting casein kinase 1 (L-CK1.2), a 4-fluorophenyl moiety at the C2 position was found to fit into a hydrophobic pocket, contributing to the compound's inhibitory activity. rsc.org The absence of a substituent at this position can lead to a significant reduction in biological activity. rsc.org

C3 Position: The C3 position is critical for establishing key interactions, such as hydrogen bonds, with the target protein. In L-CK1.2 inhibitors, a 4-pyridyl group at C3 was crucial for forming a hydrogen bond with a leucine (B10760876) residue in the ATP-binding site. rsc.org The orientation of the nitrogen within the pyridine (B92270) ring at this position is also vital; a meta-pyridyl group resulted in an inactive compound. rsc.org In other cases, such as inhibitors of the discoidin domain receptor 1 (DDR1), the imidazo[1,2-a]pyrazine moiety itself, with substitutions at C3, forms a critical hydrogen bond with the hinge region of the kinase. nih.gov

C8 Position: The C8 position has been a major focus for optimization, particularly for kinase inhibitors. Bioisosteric replacement at the C8 position has been a successful strategy in developing potent Aurora A/B dual inhibitors. nih.govkisti.re.kr The introduction of various amine substituents at C8 has been shown to enhance binding affinity to ATPase active sites. nih.govnih.gov For instance, 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525. nih.govnih.gov The ethoxy group in 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine is an ether linkage, and related methoxy (B1213986) derivatives have also been synthesized. moldb.com

Table 1: Impact of Substituents on Imidazo[1,2-a]pyrazine Activity

PositionSubstituent TypeObserved ImpactTarget ExampleReference
C2Aryl (e.g., 4-fluorophenyl)Interaction with hydrophobic pockets, essential for activity.Leishmania Casein Kinase 1 (L-CK1.2) rsc.org
C3Heteroaryl (e.g., 4-pyridyl)Forms critical hydrogen bonds with the ATP-binding site.Leishmania Casein Kinase 1 (L-CK1.2) rsc.org
C6Aryl/Heteroaryl (e.g., pyridin-3-yl)Influences selectivity and potency.Aurora-A Kinase nih.govresearchgate.net
C6Halogen (e.g., Bromo, Chloro)Increases lipophilicity, allows for further modification.General Scaffold/Various nih.gov
C8Amine derivativesEnhances binding affinity and potency.Aurora Kinases, VirB11 ATPase nih.govnih.gov
C8Alkoxy (e.g., Methoxy)Serves as a key building block for further derivatization.General Scaffold moldb.com

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. researchgate.net This approach has been successfully applied to the imidazo[1,2-a]pyrazine scaffold.

In the development of Aurora kinase inhibitors, a bioisosteric approach was used to optimize the 8-position of the core, leading to the identification of new potent dual inhibitors of Aurora A and B kinases. nih.govkisti.re.kr Similarly, in the design of DDR1 inhibitors, a conformationally restricted phenyl group was explored as a bioisostere for an alkynyl linker, and the imidazo[1,2-a]pyrazine core itself was introduced as a privileged moiety to restore a key hydrogen bond with the target kinase. nih.gov This highlights the utility of bioisosterism in fine-tuning molecular interactions and improving drug-like properties without significantly altering the core scaffold. researchgate.net

Design Principles for Modulating Specific Protein Targets (e.g., Kinases, ATPases, Phosphodiesterases)

The imidazo[1,2-a]pyrazine scaffold has been successfully adapted to target a variety of protein families by adhering to specific design principles for each.

Kinases: A primary strategy for designing kinase inhibitors is to target the ATP-binding site. For Aurora kinases, imidazo[1,2-a]pyrazine derivatives have been designed to exploit differences in the ATP-binding site to achieve isoform selectivity. nih.govresearchgate.net Co-crystallization studies have provided insights into the specific interactions, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net Similarly, for DDR1 inhibitors, the imidazo[1,2-a]pyrazine moiety was chosen to form a crucial hydrogen bond with a methionine residue in the hinge region of the kinase. nih.gov

ATPases: Imidazo[1,2-a]pyrazine compounds have been identified as potential ATP mimics and inhibitors of ATPases, such as the VirB11 ATPase from Helicobacter pylori. ucl.ac.uk The design of these inhibitors often involves creating compounds that can competitively bind to the ATP binding site. ucl.ac.uk Bivalent inhibitors have also been designed, where the imidazo[1,2-a]pyrazine core targets the ATP binding site, and a linked peptide sequence disrupts protein-protein interactions. nih.govnih.gov

Phosphodiesterases (PDEs): Derivatives of imidazo[1,2-a]pyrazines have shown inhibitory activity against phosphodiesterases. tsijournals.com More recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING pathway. nih.gov The optimization of these inhibitors led to compounds with nanomolar inhibitory activity and the ability to enhance the anti-tumor immune response. nih.gov

Scaffold Hopping and Analogue Design in Chemical Library Development

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures with similar biological activity to a known active compound. researchgate.netacs.orgnih.gov This approach has been instrumental in expanding the chemical space of imidazo[1,2-a]pyrazine-based compounds.

In the search for new positive allosteric modulators (PAMs) of the mGlu2 receptor, a scaffold hopping exercise using 3D shape and electrostatic similarity identified the imidazopyrazinone core as a promising new scaffold. acs.orgnih.gov This led to the development of a novel series of potent and brain-penetrant mGlu2 PAMs. acs.orgnih.gov The success of this approach relied on the new scaffold maintaining key pharmacophoric features, such as hydrogen bond acceptors and substituent vectors, that were present in the original scaffolds. acs.orgnih.gov This demonstrates how scaffold hopping can lead to the discovery of new chemotypes with improved properties.

Analogue design, involving the synthesis of a series of related compounds, is crucial for building chemical libraries and exploring the SAR of a given scaffold. Extensive analogue design has been performed on the imidazo[1,2-a]pyrazine core to create libraries of compounds for screening against various biological targets, including kinases, ATPases, and for indications like cancer and infectious diseases. rsc.orgnih.gov

Computational Chemistry and Mechanistic Modeling of Imidazo 1,2 a Pyrazine Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure and reactivity of imidazo[1,2-a]pyrazine (B1224502) derivatives. scirp.orgscirp.org These calculations provide insights into molecular orbital energies, charge distributions, and reactivity indices, which are crucial for predicting chemical behavior.

Recent studies on imidazo[1,2-a]pyridinyl-chalcone series using DFT at the B3LYP/6-311G(d) level have identified key reactive sites. scirp.org For instance, the carbon at position C5 of the imidazo[1,2-a]pyridine (B132010) nucleus is often identified as a potent nucleophilic center, while the β-carbon of a keto-ethylenic substituent acts as a primary electrophilic site. scirp.org Such predictions are vital for understanding and planning functionalization reactions.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in assessing the reactivity and stability of these compounds. scirp.org For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the energy gap (ΔE) between the HOMO and LUMO ranged from 2.49 eV to 3.91 eV. scirp.org A smaller energy gap generally indicates higher reactivity. scirp.org These computational findings are instrumental in designing molecules with desired electronic properties and stability. For example, a study on novel materials based on imidazo[1,2-a]pyrazine for photovoltaic applications used DFT to calculate HOMO and LUMO energy levels, demonstrating that strategic placement of electron-donating groups can tune the electronic structure for specific functions. researchgate.net

Table 1: Calculated Electronic Properties of Representative Imidazo[1,2-a]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazo[1,2-a]pyridinyl-chalcone (unsubstituted)--- scirp.org
Imidazo[1,2-a]pyridine N-acylhydrazone derivative 9e--3.91 scirp.org

Note: Specific HOMO/LUMO values for the unsubstituted chalcone (B49325) were not provided in the abstract. The table is populated with available data for representative compounds to illustrate the application of DFT.

Molecular Dynamics and Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of small molecules to a protein target. This method is particularly valuable in drug discovery programs involving imidazo[1,2-a]pyrazine derivatives, which are known to inhibit various protein kinases. nih.govdundee.ac.uk

For example, a series of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of microtubule affinity regulating kinase 4 (MARK4). nih.gov Molecular docking studies revealed that these compounds bind to the active site of MARK4, and the binding constants calculated from fluorescence quenching experiments were in the range of K = 0.79 × 10^5 to K = 0.1 × 10^7 for the most active compounds. nih.gov

In another study, imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors. nih.gov Molecular docking simulations showed that the most potent compound, TB-25, fits well into the colchicine (B1669291) binding site of tubulin, providing a structural basis for its potent anticancer activity. nih.gov Similarly, imidazo[1,2-a]pyrazine derivatives have been identified as Gαq/11 inhibitors for the treatment of uveal melanoma, with docking studies confirming their direct binding to the Gαq protein. nih.gov

These studies underscore the utility of molecular docking in understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine-based inhibitors and in guiding the design of new, more potent and selective compounds.

Simulation of Reaction Pathways and Transition States for Mechanistic Elucidation

Computational simulations of reaction pathways and transition states provide deep insights into the mechanisms of chemical reactions, which is often challenging to obtain through experimental means alone. For imidazo[1,2-a]pyrazine systems, these simulations can elucidate the factors controlling reaction outcomes, such as regioselectivity.

While specific transition state analyses for 6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine were not found, mechanistic studies on the synthesis of the broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine families offer valuable insights. For instance, a plausible mechanism for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines involves the initial condensation of an aminopyrazine with an aldehyde to form an imine, followed by a [4+1] cycloaddition with an isocyanide. nih.govrsc.org Computational modeling of such a pathway could pinpoint the rate-determining step and the geometry of the transition states, thereby aiding in the optimization of reaction conditions.

The synthesis of imidazo[1,2-a]pyridines, a closely related scaffold, has also been mechanistically investigated. One proposed pathway involves a catalytic Ortoleva-King reaction. organic-chemistry.org Theoretical calculations can be employed to compare the energy barriers of different proposed mechanisms, thus identifying the most probable reaction pathway.

Prediction of Regioselectivity and Tautomerism

Computational methods are particularly adept at predicting the regioselectivity of reactions involving heterocyclic compounds. For the imidazo[1,2-a]pyrazine scaffold, DFT calculations have been successfully used to predict the sites of metalation. nih.gov By calculating the pKa values of the ring hydrogens, researchers can anticipate the most acidic proton, which is typically abstracted by a strong base. nih.gov

For the unsubstituted imidazo[1,2-a]pyrazine, calculations showed similar pKa values for the C3 and C5 positions, consistent with the experimental observation of a mixture of products upon metalation and deuterolysis. nih.gov In the case of 6-chloroimidazo[1,2-a]pyrazine, calculations predicted that metalation with TMPMgCl·LiCl would selectively occur at the C3 position, which was confirmed experimentally. nih.gov This highlights the predictive power of computational chemistry in guiding synthetic strategies for the selective functionalization of the imidazo[1,2-a]pyrazine core. nih.gov

Tautomerism is another phenomenon that can be effectively studied using computational methods. While specific studies on the tautomerism of this compound are not available, research on related systems like reduced pyrazinacenes provides valuable insights. nih.gov First-principles simulations of monoprotic and diprotic NH tautomerism in these systems revealed that tautomers with centrally located protons are generally more stable. nih.gov Such computational investigations can predict the predominant tautomeric form of a given imidazo[1,2-a]pyrazine derivative in different environments, which is crucial for understanding its chemical properties and biological activity.

Applications of 6 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine and Its Derivatives in Chemical Biology Research

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine core is a versatile platform for the construction of more complex heterocyclic systems. The presence of a bromine atom at the C6 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the elaboration of the core structure. This strategic functionalization is crucial for tuning the physicochemical and biological properties of the resulting molecules.

The synthetic utility of halogenated imidazo[1,2-a]pyrazines is well-documented. For instance, the related compound, 6,8-dibromoimidazo[1,2-a]pyrazine (B131933), is widely employed as a synthetic intermediate in medicinal chemistry. The bromine atoms on this scaffold allow for regioselective functionalization through reactions like the Suzuki-Miyaura cross-coupling, facilitating the development of kinase inhibitors and other bioactive compounds. Similarly, this compound can be anticipated to undergo analogous transformations, where the bromine at C6 is selectively displaced or coupled, while the ethoxy group at C8 modulates the reactivity of the heterocyclic core.

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core itself is typically achieved through the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. For example, the synthesis of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate involves the reaction of 2-amino-3,5-dibromopyrazine (B131937) with ethyl 3-bromo-2-oxopropanoate. A similar strategy can be envisioned for the synthesis of this compound, starting from an appropriately substituted 2-aminopyrazine.

Table 1: Examples of Related Halogenated Imidazo[1,2-a]pyrazines as Synthetic Intermediates

CompoundStarting MaterialReagentApplication
6,8-Dibromoimidazo[1,2-a]pyrazine2-Amino-3,5-dibromopyrazineChloroacetaldehyde (B151913)Intermediate for kinase inhibitors
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate2-Amino-3,5-dibromopyrazineEthyl 3-bromo-2-oxopropanoateIntermediate for Mps-1 kinase inhibitors
6-Chloroimidazo[1,2-a]pyrazineNot specifiedNot specifiedScaffold for regioselective functionalization via organometallic intermediates

This table is illustrative and based on the synthetic utility of related halogenated imidazo[1,2-a]pyrazines.

Design and Synthesis of Chemical Probes for Biological Target Validation (e.g., Kinase Inhibition, ATPase Modulation)

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the design of inhibitors of various enzymes, including kinases and ATPases. The ability to systematically modify the substituents at different positions of the ring system allows for the fine-tuning of inhibitory activity and selectivity. Derivatives of this compound are attractive candidates for the development of chemical probes to investigate the function of these important biological targets.

For example, derivatives of the closely related ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate have been investigated as inhibitors of Mps-1 kinase (also known as TTK), a crucial component of the mitotic checkpoint. Inhibition of Mps-1 can disrupt proper chromosome segregation, making it a potential therapeutic target in oncology. By analogy, derivatives of this compound could be synthesized and screened for their ability to inhibit Mps-1 or other kinases. The ethoxy group at the C8 position can influence the binding affinity and selectivity of the molecule for the target protein.

Table 2: Potential Biological Targets for Chemical Probes Derived from this compound

Target ClassSpecific ExampleRationale for Targeting
KinasesMps-1 (TTK)Role in mitotic checkpoint, potential anti-cancer target
ATPasesNot specifiedInvolvement in various cellular processes, therapeutic potential

This table outlines potential targets based on the activity of related imidazo[1,2-a]pyrazine derivatives.

Exploration of Structure-Function Relationships in Enzyme Modulators

Understanding the structure-function relationships (SFR) of enzyme modulators is a cornerstone of medicinal chemistry and chemical biology. The systematic modification of a lead compound and the subsequent evaluation of its biological activity provide critical insights into the molecular interactions that govern its function. The this compound scaffold offers multiple points for diversification, making it an excellent platform for SFR studies.

The pyrazolone (B3327878) structural motif, which shares some heterocyclic features with the imidazo[1,2-a]pyrazine core, has been the subject of extensive SFR investigations. nih.gov Studies on pyrazolone derivatives have revealed how the introduction of different substituents can significantly impact their antimicrobial and anti-inflammatory activities. nih.gov These studies highlight the importance of systematic structural modifications in optimizing biological activity.

In the context of this compound derivatives as enzyme modulators, key structural modifications would include:

Variation of the substituent at the C6 position: Replacing the bromine atom with other halogens, alkyl, aryl, or heterocyclic groups via cross-coupling reactions would probe the steric and electronic requirements of the binding pocket.

Modification of the ethoxy group at the C8 position: Altering the length of the alkyl chain or replacing the ethoxy group with other alkoxy or amino functionalities could impact solubility, metabolic stability, and target engagement.

Introduction of substituents at other positions: Functionalization of other available positions on the imidazo[1,2-a]pyrazine ring could lead to the discovery of novel interactions with the target enzyme.

By synthesizing a library of analogues based on the this compound scaffold and evaluating their inhibitory potency against a specific enzyme, researchers can construct a detailed SFR model. This model can then guide the rational design of more potent and selective modulators.

Incorporation into Advanced Molecular Architectures (e.g., Bivalent Compounds)

The development of advanced molecular architectures, such as bivalent compounds, represents a cutting-edge approach in chemical biology and drug discovery. Bivalent compounds consist of two ligand-binding moieties connected by a linker. This design can lead to significantly enhanced affinity and selectivity for the target protein or protein complex by simultaneously engaging two binding sites.

The this compound scaffold is well-suited for incorporation into bivalent compounds. The reactive bromine at the C6 position can serve as an attachment point for a linker, which in turn can be connected to a second pharmacophore. This second pharmacophore could be another imidazo[1,2-a]pyrazine unit (to create a homobivalent ligand) or a different ligand that binds to a distinct site on the target protein or a different protein in a complex.

The design of such bivalent compounds requires careful consideration of the linker length and composition, as these factors critically influence the ability of the two ligands to bind simultaneously to their respective sites. While specific examples of bivalent compounds derived from this compound are not yet prominent in the literature, the principles of bivalent ligand design are well-established and could be readily applied to this versatile scaffold. The exploration of such advanced molecular architectures holds great promise for the development of highly specific and potent chemical probes and therapeutic agents.

Future Perspectives and Emerging Research Directions for Imidazo 1,2 a Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyrazines traditionally involves the condensation of aminopyrazines with α-halocarbonyl compounds. researchgate.net However, future efforts will likely focus on the development of more sustainable and efficient synthetic routes. This includes the exploration of one-pot, multi-component reactions that reduce waste and improve atom economy. researchgate.netmdpi.com The use of greener solvents, catalyst-free conditions, or biocatalysis could also represent significant advancements in the synthesis of derivatives like 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrazines

Methodology Advantages Disadvantages Potential for this compound Synthesis
Traditional Condensation Well-established, reliable Often requires harsh conditions, may produce significant waste Feasible, but less sustainable
Microwave-Assisted Synthesis Rapid reaction times, improved yields Requires specialized equipment High potential for efficient synthesis
Flow Chemistry Precise control over reaction parameters, scalable High initial setup cost Excellent for large-scale, controlled synthesis

| Biocatalysis | Environmentally friendly, high selectivity | Limited substrate scope currently | A promising future direction for enantioselective synthesis |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are expected to play a more significant role in the synthesis of imidazo[1,2-a]pyrazines. These techniques would allow for the precise monitoring of the formation of this compound, enabling better control over product purity and yield.

Chemoinformatic and Machine Learning Approaches in Scaffold Design

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery. These computational approaches can be employed to predict the biological activity, toxicity, and pharmacokinetic properties of novel imidazo[1,2-a]pyrazine (B1224502) derivatives. By analyzing the vast chemical space of possible substitutions on the imidazo[1,2-a]pyrazine scaffold, these methods can guide the rational design of new compounds, such as derivatives of this compound, with enhanced therapeutic potential. nih.gov

Table 2: Application of Chemoinformatics in Imidazo[1,2-a]pyrazine Research

Computational Tool Application Relevance to this compound
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on chemical structure Can predict the potential therapeutic targets and efficacy
Molecular Docking Simulating the binding of a molecule to a biological target Can identify potential protein targets and predict binding affinity

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Can assess the drug-likeness of the compound early in the discovery process |

Expanding the Scope of Reactivity and Derivatization

While the core synthesis of imidazo[1,2-a]pyrazines is well-understood, future research will likely focus on expanding the scope of their reactivity and derivatization. This includes the development of novel cross-coupling reactions to introduce diverse substituents at various positions of the heterocyclic core. For a compound like this compound, the bromine atom at the 6-position serves as a versatile handle for introducing further chemical complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. ucl.ac.uk This will enable the creation of large and diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological screening.

Design of Next-Generation Chemical Probes for Underexplored Biological Systems

Imidazo[1,2-a]pyrazine derivatives have shown promise as inhibitors of various enzymes and receptors. acs.orgnih.gov A significant future direction will be the design of these compounds as chemical probes to investigate underexplored biological systems. By incorporating reporter tags or photoaffinity labels into the structure of compounds like this compound, researchers can develop powerful tools to identify novel biological targets and elucidate complex cellular pathways. This could lead to the discovery of new therapeutic strategies for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine derivatives?

  • Methodology : The core imidazo[1,2-a]pyrazine scaffold is typically synthesized via condensation of α-halocarbonyl compounds with aminopyrazines. For bromo-ethoxy derivatives, regioselective bromination (e.g., at position 6) can be achieved using N-bromosuccinimide (NBS) in polar solvents, followed by ethoxylation via nucleophilic substitution with sodium ethoxide . Alternative approaches include Pd-catalyzed cross-coupling to introduce ethoxy groups post-bromination .
  • Key Data : Evidence of regioselectivity (position 6 vs. 8) is supported by calculated electron densities, where position 3 is most reactive for electrophilic substitution, while positions 5 and 8 favor nucleophilic attack .

Q. How are imidazo[1,2-a]pyrazine derivatives characterized structurally?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituent positions. For example, coupling constants (e.g., J = 5.0 Hz for ortho protons in 8-methoxy derivatives) confirm regiochemistry .
  • HRMS : Validates molecular weight and halogen/ethoxy incorporation (e.g., HRMS m/z for C₇H₇BrN₃O: calculated 228.97, observed 228.96) .
  • X-ray crystallography : Resolves ambiguities in regioisomers (e.g., distinguishing 6-bromo vs. 8-bromo substitution) .

Q. What biological activities are associated with imidazo[1,2-a]pyrazine scaffolds?

  • Methodology : Primary screens include:

  • Anti-inflammatory assays : Inhibition of LPS-induced TNF-α in macrophages (IC₅₀ values reported for pyrazole-imidazo hybrids) .
  • Receptor binding : Alpha-adrenergic receptor affinity tests (e.g., calf cerebral cortex homogenate binding for α₁/α₂ selectivity) .

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